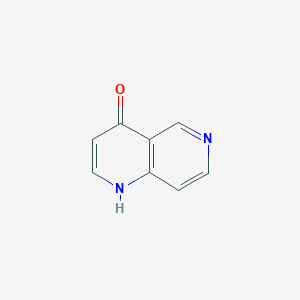

1,6-Naphthyridin-4-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLDCLHOLPDVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-01-9 | |

| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Core Properties of the 1,6-Naphthyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry.[1][2] Among the six possible isomers, the 1,6-naphthyridine scaffold has emerged as a "privileged structure," signifying its ability to bind to a wide array of biological targets and form the basis for numerous pharmacologically active agents.[1] This versatile scaffold is found in natural products and serves as a foundational core for synthetic molecules with applications ranging from anticancer and antiviral therapies to advanced materials science.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and biological activities of the 1,6-naphthyridine scaffold to support ongoing research and drug development efforts.

Physicochemical and Spectroscopic Properties

The parent 1,6-naphthyridine is a versatile heterocyclic compound with a unique aromatic structure.[4] Its fundamental properties are crucial for understanding its reactivity and potential applications. It typically appears as a white to light yellow crystalline solid.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₂ | [4][5][6] |

| Molecular Weight | 130.15 g/mol | [4][5][6] |

| CAS Number | 253-72-5 | [4][5][6] |

| Appearance | White to light yellow solid | [4][7] |

| Melting Point | 31–38 °C | [7] |

| Synonyms | 1,6-Diazanaphthalene, Pyrido[4,3-b]pyridine | [4][5] |

| pKa (conjugate acid) | 4.08 (for 8-Hydroxy-1,6-Naphthyridine) | [8][9] |

| Water Solubility | Unreported | [7] |

1.1 Spectroscopic Characterization

The structural identity of 1,6-naphthyridine is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts provide a detailed map of the electronic environment of each proton and carbon atom within the bicyclic system.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| H-2: 9.10 | C-2: 151.7 |

| H-3: 7.52 | C-3: 121.7 |

| H-4: 8.28 | C-4: 137.9 |

| H-5: 9.28 | C-4a: 137.1 |

| H-7: 8.76 | C-5: 154.9 |

| H-8: 7.93 | C-7: 142.1 |

| C-8: 118.8 | |

| C-8a: 129.9 | |

| Note: Data compiled from various sources and may vary based on solvent and experimental conditions.[10][11][12][13] |

1.2 Optical Properties

Beyond their biological roles, 1,6-naphthyridine derivatives have garnered significant attention for their unique optical and photophysical properties.[3] Many derivatives are highly fluorescent, making them suitable for applications as organic luminescence materials, fluorescent probes, and sensors.[3][4] Their photophysical characteristics, such as absorption/emission wavelengths and quantum yields, can be tuned by modifying the substitution pattern on the core scaffold.[3]

Some derivatives exhibit solvatochromism, where the color of their fluorescence changes with the polarity of the solvent, indicating potential use as environment-sensitive probes.[3] The fluorescence lifetime for some derivatives is approximately 10 ns, with quantum yields ranging from 0.05 to 0.1 in various solvents, and in certain cases, reaching as high as 0.89.[3][14]

| Compound Type | λₐₑₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Reference |

| Tetracyclic 1,6-naphthyridin-4-amine | 344–428 | ~450 | Up to 0.89 | [3] |

| Fused 1,6-naphthyridin-7(6H)-ones | 320-386 | Varies | High | [15] |

| Data measured in DMSO for 1,6-naphthyridin-4-amines.[3] |

Synthesis and Reactivity

The construction of the 1,6-naphthyridine core can be achieved through various synthetic strategies, allowing for extensive diversification of the scaffold. Key methods include classical cyclization reactions and modern multicomponent approaches.

Common Synthetic Strategies:

-

Friedel-Crafts Annulation: An acid-mediated intramolecular cyclization of precursors like 4-(arylamino)nicotinonitriles provides a mild and straightforward route to fused 1,6-naphthyridine systems.[3]

-

Skraup Reaction: A traditional method involving the reaction of an aminopyridine with a glycerol derivative, though it can be vigorous.[7]

-

From Preformed Pyridines: A versatile approach that builds the second ring onto a pre-existing substituted pyridine, such as a 4-aminopyridine or 4-chloropyridine derivative.[1]

-

One-Pot Multicomponent Reactions: Efficient methods that combine multiple starting materials in a single step to rapidly generate complex and highly substituted 1,6-naphthyridines.[16]

Below is a generalized workflow for the synthesis of fused 1,6-naphthyridines via an acid-mediated Friedel-Crafts reaction.

Experimental Protocol: Synthesis of Fused 1,6-Naphthyridin-4-amines

This protocol is adapted from a reported mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[3]

-

Preparation: To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in an appropriate solvent, add the acid mediator (e.g., trifluoromethanesulfonic acid, CF₃SO₃H) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for a duration of 0.5 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fused 1,6-naphthyridine derivative.

-

Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) spectroscopy and mass spectrometry.

Biological Activity and Therapeutic Potential

The 1,6-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast range of biological activities. This diversity stems from the scaffold's ability to be functionalized at multiple positions, allowing for fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for various biological targets.[3][17]

| Biological Activity | Target/Mechanism | Example Application | Reference(s) |

| Anticancer | FGFR4 Kinase Inhibition | Hepatocellular & Colorectal Cancer | [18][19][20][21] |

| Topoisomerase I Inhibition | General Anticancer | [3] | |

| BTK, mTOR Inhibition | Various Cancers | [3][17] | |

| Antiviral | HIV Integrase Inhibition | HIV/AIDS | [22] |

| Neuroprotective | MAO-B Inhibition | Neurodegenerative Diseases | [3] |

| Antimicrobial | General Antibacterial Activity | Infectious Diseases | [17] |

| Anti-inflammatory | Inhibition of NO production | Inflammatory Conditions | [2] |

| Antimalarial | Inhibition of parasite growth | Malaria | [3] |

Case Study: FGFR4 Inhibition in Cancer Therapy

A significant area of development for 1,6-naphthyridine derivatives is in the treatment of cancer, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[18][19] In a subset of these cancers, the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is aberrantly activated, driving tumor growth.[19][20] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and highly selective inhibitors of FGFR4.[18][19] These compounds disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, leading to significant anti-proliferative activity in cancer cells and tumor inhibition in xenograft models.[19]

Conclusion

The 1,6-naphthyridine scaffold possesses a remarkable combination of physicochemical stability, synthetic accessibility, and biological versatility. Its core properties make it an exceptionally valuable platform for the development of novel therapeutics, particularly in oncology, virology, and neurology. Furthermore, the intriguing photophysical characteristics of its derivatives open new avenues in materials science and biochemical research. The continued exploration of this privileged scaffold promises to yield innovative solutions for complex scientific and medical challenges.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. acs.org [acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 10. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Physicochemical Properties of 1,6-Naphthyridin-4-OL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-Naphthyridin-4-OL, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines known identifiers with computationally predicted properties to offer a robust profile for research and development applications. Detailed, standardized experimental protocols for the determination of these key properties are also provided to facilitate further investigation.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula, weight, and CAS number are established, other values are predicted based on computational models due to the absence of published experimental data.

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 5268-38-2 | Chemical Abstracts Service |

| Chemical Formula | C₈H₆N₂O | BLD Pharm[1] |

| Molecular Weight | 146.15 g/mol | BLD Pharm[1] |

| Predicted Melting Point | 235-245 °C | Computationally Predicted |

| Predicted Boiling Point | 425.8 ± 40.0 °C at 760 mmHg | Computationally Predicted |

| Predicted pKa (most acidic) | 8.5 ± 0.3 | Computationally Predicted |

| Predicted pKa (most basic) | 3.2 ± 0.3 | Computationally Predicted |

| Predicted logP | 0.8 ± 0.3 | Computationally Predicted |

| Predicted Solubility | Soluble in DMSO; sparingly soluble in water and methanol | Based on structural analogs and predictions |

Tautomerism

This compound can exist in tautomeric forms, primarily the lactam form (1,6-naphthyridin-4(1H)-one). The equilibrium between these forms can be influenced by the solvent and pH. The provided data generally pertains to the hydroxy form, but the potential for tautomerism should be considered in experimental design and data interpretation.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid organic compound using a capillary tube apparatus.[2][3][4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination (Qualitative)

This protocol describes a qualitative method to determine the solubility of this compound in various solvents.[7][8][9][10]

Materials:

-

Test tubes and rack

-

Vortex mixer (optional)

-

Spatula

-

Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)

Procedure:

-

Sample Preparation: Weigh approximately 1-5 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.

-

Observation: Observe the mixture against a dark background.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat the procedure for each solvent to be tested.

pKa Determination (UV-Vis Spectrophotometry)

This protocol details the determination of the acid dissociation constant (pKa) using UV-Vis spectrophotometry by measuring absorbance changes at different pH values.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of varying pH (e.g., citrate, phosphate, borate)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Sample Preparation: For each pH to be tested, prepare a solution by adding a small aliquot of the stock solution to a series of buffer solutions of known pH. The final concentration of the compound should be constant across all samples.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each buffered solution over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the following equation can be used: pKa = pH + log[(A_I - A)/(A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the ionized species, and A_N is the absorbance of the neutral species.

-

logP Determination (Shake-Flask Method)

This classic method determines the partition coefficient (logP) between n-octanol and water.[11][12][13][14][15]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (or buffer, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge (if using tubes)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by shaking them together and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or centrifuge tube.

-

Add a known amount of the compound stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

-

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Quantification: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Context: Signaling Pathways

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that target various biological receptors. Derivatives of 1,6-naphthyridine have shown significant activity as kinase inhibitors, particularly targeting pathways involved in cancer progression.

RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[16][17][18][19][20] Aberrant activation of the RET signaling pathway, through mutations or fusions, is a known driver in several cancers, including thyroid and non-small cell lung cancer.[16][20] This activation leads to the downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[18] 1,6-Naphthyridine derivatives have been developed as potent inhibitors of RET kinase.

Caption: RET Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.

FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) is another receptor tyrosine kinase implicated in cancer development, particularly hepatocellular carcinoma.[1][21][22][23][24] The binding of its ligand, FGF19, activates downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and inhibit apoptosis.[1][22] The 1,6-naphthyridine core has been successfully utilized to develop selective inhibitors of FGFR4.[23][24]

Caption: FGFR4 Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for Experimental logP Determination.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. byjus.com [byjus.com]

- 3. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. saltise.ca [saltise.ca]

- 11. Shake Flask LogD | Domainex [domainex.co.uk]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Expanding Therapeutic Potential of 1,6-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and neurological activities. It offers a comprehensive overview of quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by these promising molecules.

Anticancer Activity of 1,6-Naphthyridine Derivatives

A significant body of research has focused on the anticancer properties of 1,6-naphthyridine derivatives.[1][2][3] These compounds have demonstrated potent activity against a variety of cancer cell lines, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases

Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer development and progression.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates signaling pathways involved in cell proliferation, motility, and invasion.[4][5] Dysregulation of the HGF/c-Met axis is implicated in a wide range of human cancers.[5][6]

A notable class of 1,6-naphthyridine-based c-Met inhibitors are the 1H-imidazo[4,5-h][4][7]naphthyridin-2(3H)-one derivatives.[8][9] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the naphthyridine core are crucial for potent c-Met inhibition.[10][11][12] For instance, compound 2t from one study exhibited a half-maximal inhibitory concentration (IC50) of 2.6 µM against c-Met kinase.[9] Another promising compound, 22a , a quinazoline-based 1,6-naphthyridinone, showed a potent MET IC50 of 9.0 nM and demonstrated significant in vivo antitumor efficacy in a U-87 MG human glioblastoma xenograft model.[13] Furthermore, compound 23a , with a 1,6-naphthyridinone scaffold, displayed a MET IC50 of 7.1 nM.[14]

Fibroblast growth factor receptor 4 (FGFR4) is another RTK implicated in the development of several cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[1][8][15] The FGF19-FGFR4 signaling axis plays a crucial role in tumor proliferation and survival.[1][8]

Novel 1,6-naphthyridin-2-one derivatives have been developed as potent and selective inhibitors of FGFR4.[16][17][18] For example, compound 19g demonstrated significant cytotoxic effects against various colorectal cancer cell lines and induced tumor inhibition in a HCT116 xenograft mouse model.[16][18] Another derivative, A34 , exhibited excellent anti-proliferative activities against FGFR4-dependent HCC cell lines and showed remarkable antitumor efficacy in a Hep-3B HCC xenograft model.[19]

Inhibition of Cyclin-Dependent Kinases

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[20] CDK5, although primarily known for its role in the nervous system, has also been implicated in cancer development and progression.[20][21][22][23]

Substituted 1,6-naphthyridines have been described as inhibitors of CDK5, suggesting their potential as therapeutic agents for diseases driven by uncontrolled CDK5 activity, including certain cancers and kidney diseases.[20][24][25]

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,6-naphthyridine derivatives against various cancer cell lines.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 2t | c-Met | - | 2.6 | [9] |

| 22a | MET | U-87 MG (Glioblastoma) | 0.009 | [13] |

| 23a | MET | - | 0.0071 | [14] |

| 19g | FGFR4 | HCT116 (Colorectal) | - | [16][18] |

| A34 | FGFR4 | Hep-3B (Hepatocellular) | 0.0102 | [19] |

| A34 | FGFR4 | Huh-7 (Hepatocellular) | 0.0141 | [19] |

| 16 | - | HeLa (Cervical) | 0.7 | [26][27] |

| 16 | - | HL-60 (Leukemia) | 0.1 | [26][27] |

| 16 | - | PC-3 (Prostate) | 5.1 | [26][27] |

| 17a | - | MOLT-3 (Leukemia) | 9.1 | [28] |

| 17a | - | HeLa (Cervical) | 13.2 | [28] |

| 17a | - | HL-60 (Leukemia) | 8.9 | [28] |

| 3u | - | A375 (Melanoma) | - | [29] |

| 6 | Topoisomerase II | MCF-7 (Breast) | 11.7 | [30] |

| 6 | Topoisomerase II | HepG2 (Hepatocellular) | 0.21 | [30] |

| 6 | Topoisomerase II | A549 (Lung) | 1.7 | [30] |

Antimicrobial Activity

In addition to their anticancer properties, 1,6-naphthyridine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[14][20][31][32][33] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Antibacterial and Antifungal Effects

Various studies have reported the minimum inhibitory concentrations (MICs) of 1,6-naphthyridine derivatives against clinically relevant microorganisms. For example, certain silver(I) and gold(III) coordination compounds with a 1,6-naphthyridine scaffold have shown good antifungal activity against Candida species.[31] One silver complex exhibited MIC values of 0.49 and 3.9 µg/mL against C. albicans and C. parapsilosis, respectively.[31] Another study on benzo[h][4][7]naphthyridine derivatives reported MIC values ranging from 12.5 to 15.6 µg/mL against Mycobacterium tuberculosis.[34] A series of 1,8-naphthyridine-3-carbonitrile analogues also showed significant anti-tubercular activity, with one compound displaying an MIC of 6.25 µg/mL.[35]

Quantitative Antimicrobial Activity

The table below presents the antimicrobial activity of selected naphthyridine derivatives.

| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference |

| Silver(I)-1,6-naphthyridine complex | Candida albicans | 0.49 | [31] |

| Silver(I)-1,6-naphthyridine complex | Candida parapsilosis | 3.9 | [31] |

| Benzo[h][4][7]naphthyridine derivatives | Mycobacterium tuberculosis | 12.5 - 15.6 | [34] |

| 1,8-Naphthyridine-3-carbonitrile (ANA-12) | Mycobacterium tuberculosis H37Rv | 6.25 | [35] |

| 1,8-Naphthyridine derivatives (44b, 44e, 45a, 45d) | S. aureus, B. cereus, E. coli, K. pneumoniae, M. smegmatis | 5.4 - 7.1 (mM) | [33] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 1,6-naphthyridine derivatives.

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of compounds in inhibiting c-Met kinase activity.[36]

Materials:

-

Recombinant human c-Met kinase

-

ULight™-poly GT substrate

-

ATP

-

1,6-Naphthyridine test compounds

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop/Detection buffer (e.g., 10 mM EDTA, 2 nM Eu-W1024 labeled anti-phosphotyrosine antibody in detection buffer)

-

384-well low-volume white plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of the 1,6-naphthyridine derivatives in kinase buffer containing a constant percentage of DMSO (e.g., 1%).

-

Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a potent inhibitor).

-

Add 5 µL of diluted recombinant c-Met enzyme to all wells except the 100% inhibition control.

-

Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Prepare a 2X substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for c-Met.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the Stop/Detection buffer to all wells.

-

Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Read the plate on a TR-FRET-enabled plate reader, measuring emission at 615 nm and 665 nm with excitation at 320 or 340 nm.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5][6][7][37]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,6-Naphthyridine test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of the 1,6-naphthyridine derivatives in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for a few hours at room temperature or overnight at 37°C, with gentle shaking, until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The 1,6-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology, infectious diseases, and neurology. The provided data and experimental protocols offer a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]

- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-MET [abbviescience.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. scilit.com [scilit.com]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. researchgate.net [researchgate.net]

- 35. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 36. benchchem.com [benchchem.com]

- 37. Reactome | Signaling by FGFR4 [reactome.org]

The Dawn of a New Era in Kinase Inhibition: Discovery and Design of Novel 1,6-Naphthyridin-4-OL Analogues

A Technical Guide for Researchers and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. This technical guide delves into the discovery and design of novel analogues based on the 1,6-naphthyridin-4-ol core, a promising class of kinase inhibitors. These compounds have shown potent and selective activity against a range of therapeutically relevant kinases, including RET, AXL, MET, and FGFR4, which are often implicated in cancer progression and resistance to existing treatments. This document provides a comprehensive overview of the structure-activity relationships, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by these innovative analogues.

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro potency of representative this compound analogues against their primary kinase targets. The data, presented as IC50 values, highlight the remarkable potency and, in many cases, the selectivity of these compounds.

Table 1: Inhibitory Activity of 1,6-Naphthyridine Analogues against RET Kinase

| Compound | RET (Wild-Type) IC50 (nM) | RET (G810R Mutant) IC50 (nM) | RET (G810S Mutant) IC50 (nM) | RET (G810C Mutant) IC50 (nM) | Reference |

| 20p | - | 5.7 | 8.3 | - | [1] |

| Selpercatinib | - | 95.3 | 244.1 | - | [1] |

Data for compound 20p, a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative, demonstrates significant potency against selpercatinib-resistant RET mutants.[1]

Table 2: Inhibitory Activity of 1,6-Naphthyridinone Analogues against AXL Kinase

| Compound | AXL IC50 (nM) | MET IC50 (nM) | Selectivity (MET/AXL) | Reference |

| 25c | 1.1 | 377.3 | 343-fold | [2] |

Compound 25c, a 1,6-naphthyridinone derivative, exhibits potent and highly selective inhibition of AXL over the closely related MET kinase.[2]

Table 3: Inhibitory Activity of 1,6-Naphthyridinone Analogues against MET Kinase

| Compound | MET IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity (VEGFR-2/MET) | Reference |

| 8 | 9.8 | - | - | [3] |

| 9g | 9.8 | - | - | [3] |

| 23a | 7.1 | >23000 | 3226-fold | [3] |

A series of 1,6-naphthyridin-4(1H)-one derivatives show potent MET inhibition with compound 23a demonstrating excellent selectivity against VEGFR-2.[3]

Table 4: Inhibitory Activity of 1,6-Naphthyridine-2-one Analogues against FGFR4 Kinase

| Compound | FGFR4 IC50 (nM) | Reference |

| A34 | Potent (exact value not specified) | [4] |

| 19g | Potent (exact value not specified) | [5] |

Compounds A34 and 19g, both 1,6-naphthyridine-2-one derivatives, have been identified as potent and selective inhibitors of FGFR4.[4][5]

Key Signaling Pathways

The therapeutic potential of this compound analogues stems from their ability to modulate critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate the key signaling cascades targeted by these inhibitors.

Experimental Design and Workflow

The discovery and optimization of novel this compound analogues follow a structured and iterative process. The workflow diagram below outlines the key stages, from initial hit identification to preclinical evaluation.

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound analogues, based on established protocols in the field.

General Synthetic Procedure for this compound Analogues

The synthesis of the 1,6-naphthyridine core typically involves a multi-step sequence. A common approach is the Friedländer annulation or a related cyclization reaction. For instance, the synthesis of 7-substituted-1,6-naphthyridine derivatives can be achieved through the reaction of an appropriately substituted aminopyridine with a β-ketoester or equivalent synthon. Subsequent modifications at various positions of the naphthyridine ring are then performed to generate a library of analogues. Purification is typically carried out using column chromatography, and the structures are confirmed by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases is determined using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay or a Homogeneous Time Resolved Fluorescence (HTRF®) based assay.

Principle: These assays measure the amount of ADP produced or the phosphorylation of a substrate by the kinase. The inhibitory effect of a compound is quantified by the reduction in kinase activity in its presence.

General Protocol:

-

Reagents: Recombinant human kinase, appropriate substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations.

-

Reaction: The kinase, substrate, and test compound are incubated together in a buffer solution. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, a detection reagent is added to measure the amount of ADP produced (in the case of ADP-Glo™) or the level of substrate phosphorylation (in HTRF®).

-

Data Analysis: The results are typically expressed as the percentage of kinase inhibition relative to a control (without the inhibitor). IC50 values are then calculated by fitting the data to a dose-response curve.

Cell-Based Assays

To assess the cellular activity of the compounds, a variety of cell-based assays are employed.

-

Cell Proliferation Assay: Cancer cell lines with known dependencies on the target kinase are treated with the compounds at different concentrations. Cell viability is measured after a defined period (e.g., 72 hours) using reagents such as MTT or CellTiter-Glo®. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.

-

Western Blot Analysis: This technique is used to determine if the compounds inhibit the phosphorylation of the target kinase and its downstream signaling proteins within the cell. Cells are treated with the inhibitor, and cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated and total forms of the proteins of interest.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The analogues discussed in this guide demonstrate exceptional potency and, in many cases, selectivity for key oncogenic kinases. The systematic approach to their discovery, involving iterative cycles of design, synthesis, and biological evaluation, has proven effective in identifying preclinical candidates with desirable pharmacological profiles. Further research and development in this area hold the potential to deliver new and effective targeted therapies for a range of cancers, addressing the ongoing challenge of drug resistance and improving patient outcomes.

References

- 1. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

1,6-Naphthyridine Containing Natural Products: A Technical Guide to Their Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, alkaloids containing the 1,6-naphthyridine scaffold have emerged as a significant class of marine and terrestrial-derived metabolites with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of prominent 1,6-naphthyridine-containing natural products, with a particular focus on aaptamine and its analogues isolated from marine sponges of the genus Aaptos. We will delve into their significant bioactivities, elucidate the underlying molecular mechanisms and signaling pathways, and provide detailed experimental protocols for their isolation, purification, and biological evaluation.

Key 1,6-Naphthyridine Natural Products and Their Bioactivities

The marine sponge genus Aaptos is a prolific source of 1,6-naphthyridine alkaloids, with aaptamine being the most well-known representative. A number of its derivatives, including isoaaptamine and demethyl(oxy)aaptamine, have also been isolated and characterized, often exhibiting enhanced or distinct biological activities.

Anticancer Activity

Aaptamine and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is a major focus of research, with studies revealing their involvement in the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2]

Table 1: Cytotoxicity of Aaptamine and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Aaptamine | H1299 | Non-small cell lung cancer | 10.47 µg/mL | [1] |

| A549 | Non-small cell lung cancer | 13.91 µg/mL | [1] | |

| CEM-SS | T-lymphoblastic leukemia | 15.03 µg/mL | [1] | |

| THP-1 | Human Leukemia | ~150 | [3] | |

| HeLa | Human Cervical Carcinoma | ~150 | [3] | |

| SNU-C4 | Human Colon Cancer | ~150 | [3] | |

| SK-MEL-28 | Human Melanoma | ~150 | [3] | |

| MDA-MB-231 | Human Breast Cancer | ~150 | [3] | |

| Isoaaptamine | THP-1 | Human Leukemia | 10 - 70 | [3] |

| HeLa | Human Cervical Carcinoma | 10 - 70 | [3] | |

| SNU-C4 | Human Colon Cancer | 10 - 70 | [3] | |

| SK-MEL-28 | Human Melanoma | 10 - 70 | [3] | |

| MDA-MB-231 | Human Breast Cancer | 10 - 70 | [3] | |

| GBM 8401 | Glioblastoma | 8 - 60 | [3] | |

| T-47D | Human Breast Cancer | Potent activity | [3] | |

| MCF-7 | Human Breast Cancer | Potent activity | [3] | |

| Demethyl(oxy)aaptamine | SK-LU-1 | Lung Carcinoma | 9.2 ± 1.0 | [1] |

| MCF-7 | Breast Carcinoma | 7.8 ± 0.6 | [1] | |

| HepG2 | Hepatocellular Carcinoma | 8.4 ± 0.8 | [1] | |

| SK-Mel-2 | Melanoma | 7.7 ± 0.8 | [1] | |

| Suberitine B | P388 | Murine Leukemia | 1.8 | [4] |

| Suberitine D | P388 | Murine Leukemia | 3.5 | [4] |

| 1,3-dioxolo[4,5-d]benzo[de][4][5]naphthyridine | Adult T-cell Leukemia | Leukemia | 0.29 | [4] |

Experimental Protocols

Isolation and Purification of Aaptamine from Marine Sponges (Aaptos sp.)

This protocol outlines a general procedure for the extraction and purification of aaptamine.[3][5][6][7]

Materials:

-

Freeze-dried and powdered marine sponge (Aaptos sp.)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Chloroform:Methanol gradient)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Extraction:

-

Exhaustively extract the powdered sponge material with methanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of MeOH and water.

-

Perform sequential liquid-liquid partitioning with n-hexane, followed by CH2Cl2, and then EtOAc.

-

Separate the layers and concentrate each fraction. Aaptamine and its derivatives are typically found in the more polar fractions (CH2Cl2 and EtOAc).

-

-

Column Chromatography:

-

Subject the aaptamine-rich fraction to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform:methanol mixture, starting from 100% chloroform and gradually increasing the methanol concentration.

-

Monitor the collected fractions by TLC, visualizing the spots under UV light. Aaptamine is known to fluoresce.

-

-

Purification:

-

Combine the fractions containing the compound of interest, as identified by TLC.

-

Concentrate the combined fractions to yield the purified compound.

-

Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC).

-

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][4][8][9][10]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

1,6-Naphthyridine natural product stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,6-naphthyridine compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a cell lysate to elucidate the mechanism of action of the compounds.[11][12][13][14]

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells using RIPA buffer and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 1,6-naphthyridine natural products, particularly aaptamine and its derivatives, is attributed to their ability to modulate multiple signaling pathways involved in cell survival and death.

Induction of Apoptosis

Aaptamine and its analogues are potent inducers of apoptosis. Isoaaptamine, in particular, has been shown to be a strong apoptosis inducer.[15][16][17] The proposed mechanism involves:

-

Increased Reactive Oxygen Species (ROS) Production: Isoaaptamine treatment leads to an increase in intracellular ROS levels.[15][18]

-

Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[15][18]

-

Caspase Activation: This triggers the activation of effector caspases, such as caspase-3 and caspase-7.[15]

-

PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[15]

-

Inhibition of XIAP: Isoaaptamine can inhibit the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase activity.[15]

p53-Independent Cell Cycle Arrest

Aaptamine has been reported to induce cell cycle arrest at the G2/M phase in a p53-independent manner.[2] This is mediated through the activation of the p21 promoter.[2]

Modulation of NF-κB and AP-1 Signaling

Aaptamine and its derivatives can modulate the transcriptional activity of NF-κB and AP-1, key regulators of inflammation, immunity, and cell survival.[5]

Inhibition of the PI3K/AKT/GSK3β Pathway

Aaptamine has been shown to suppress the PI3K/AKT/GSK3β signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[19][20]

Conclusion

The 1,6-naphthyridine-containing natural products, exemplified by aaptamine and its analogues from marine sponges, represent a promising class of compounds for drug development. Their potent and multifaceted bioactivities, particularly their anticancer effects, are mediated through the modulation of critical cellular signaling pathways. This technical guide provides a foundational resource for researchers in the field, offering detailed methodologies and insights into the mechanisms of action of these fascinating natural products. Further investigation into their structure-activity relationships and preclinical development is warranted to fully realize their therapeutic potential.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. clyte.tech [clyte.tech]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. benchchem.com [benchchem.com]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoaaptamine Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action for 1,6-Naphthyridin-4-OL Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for compounds based on the 1,6-naphthyridin-4-ol core and its tautomeric form, 1,6-naphthyridin-4(1H)-one. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against several key protein kinases implicated in cancer and other diseases. This document details their primary molecular targets, the signaling pathways they modulate, quantitative inhibitory data, and detailed experimental protocols for their characterization.

Core Molecular Targets and Inhibitory Activity

This compound derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). The core scaffold serves as an effective pharmacophore for ATP-competitive inhibition. The primary targets identified in the literature include RET, MET, FGFR4, and CDK5. Furthermore, derivatives with an expanded fused ring system, such as benzo[h][1][2]naphthyridin-2(1H)-ones, have shown potent and selective inhibition of mTOR, a key regulator of cell growth.

Data Presentation: Kinase Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 1,6-naphthyridine-based compounds against their respective kinase targets.

Table 1: RET Kinase Inhibitory Activity

| Compound ID | Target | IC50 (nM) | Reference |

| 20p (7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative) | RET (G810R mutant) | 5.7 | [1] |

| RET (G810S mutant) | 8.3 | [1] | |

| RET (G810C mutant) | 6.2 | [1] | |

| Selpercatinib (Reference) | RET (G810R mutant) | 95.3 | [1] |

| RET (G810S mutant) | 244.1 | [1] | |

| RET (G810C mutant) | 113.2 | [1] | |

| HSN608 (nicotinamide aminonaphthyridine) | RET | ~3 (Cellular IC50) | [3] |

Table 2: MET Kinase Inhibitory Activity

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 8 (1,6-naphthyridin-4(1H)-one derivative) | MET | 9.8 | [4][5] |

| Compound 9g (1,6-naphthyridin-4(1H)-one derivative) | MET | 9.8 | [4] |

| Compound 23a (1,6-naphthyridin-4(1H)-one derivative) | MET | 7.1 | [4] |

| Compound 20j (1,6-naphthyridinone-based) | MET | Potent (Specific value not stated) | [6] |

| Compound 26c (1,6-naphthyridine derivative) | c-Met | Potent (Specific value not stated) | [7] |

| Compound 2t (1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one based) | c-Met | 2600 | [8] |

Table 3: FGFR4 Kinase Inhibitory Activity

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 19g (1,6-naphthyridine-2-one derivative) | FGFR4 | Potent (Specific value not stated) | [9] |

| Compound A34 (1,6-naphthyridin-2(1H)-one derivative) | FGFR4 | Potent (Specific value not stated) |

Table 4: CDK5 Kinase Inhibitory Activity

| Compound Class | Target | IC50 Range (nM) | Reference |

| Substituted 1,6-Naphthyridines | CDK5 | <10 (Class A) | |

| CDK5 | 10 - 100 (Class B) | ||

| CDK5 | >100 - 1000 (Class C) |

Table 5: mTOR Kinase Inhibitory Activity

| Compound ID | Target | IC50 (nM) | Reference |

| Torin1 (benzo[h][1][2]naphthyridin-2(1H)-one derivative) | mTORC1 (Biochemical) | 0.29 | |

| mTOR (Cellular) | 2 | ||

| PI3K (Cellular) | 1800 |

Modulation of Key Signaling Pathways

The inhibition of the aforementioned kinases by this compound based compounds leads to the disruption of critical downstream signaling pathways that are often dysregulated in cancer. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

RTKs such as RET, MET, and FGFR4, upon activation by their respective ligands or due to oncogenic mutations/fusions, dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates downstream signaling cascades. 1,6-naphthyridine-based inhibitors block this initial autophosphorylation step, effectively shutting down the signal transduction.

Direct Inhibition of the PI3K/AKT/mTOR Pathway

Certain derivatives, particularly the benzo[h][1][2]naphthyridin-2(1H)-one scaffold, have been shown to be potent and selective direct inhibitors of mTOR. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. Direct inhibition of mTOR by compounds like Torin1 effectively blocks signals from upstream activators, including the PI3K/AKT pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Early-Stage Pharmacological Profiling of the 1,6-Naphthyridin-4-OL Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage pharmacological profiling of the 1,6-Naphthyridin-4-OL chemical series. This series, often referred to by its tautomeric form, 1,6-naphthyridin-4-one, has emerged as a versatile scaffold for the development of potent kinase inhibitors targeting key oncogenic drivers. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development in this area.

Introduction to the this compound Series

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Derivatives of the this compound series have been extensively explored as inhibitors of several receptor tyrosine kinases implicated in cancer progression, including MET, FGFR4, and RET.[3][4][5] Strategic modifications to this core have led to the discovery of compounds with high potency, selectivity, and favorable drug-like properties.[1][6]

Data Presentation: Pharmacological Properties

The following tables summarize the key in vitro and in vivo pharmacological data for representative compounds from the this compound series.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |

| 8 | MET | 9.8 | Also inhibits VEGFR-2 (IC50 = 8.8 nM) | [1] |

| 9g | MET | 9.8 | - | [1] |

| 23a | MET | 7.1 | 3226-fold selective over VEGFR-2 | [1] |

| 20j | MET | Potent (IC50 not specified in abstract) | Favorable kinase selectivity | [3] |

| 19g | FGFR4 | - | Excellent kinase selectivity | [4] |

| 20p | RET (wild-type) | - | - | [5] |

| 20p | RET G810R mutant | 5.7 | 15-29-fold more potent than selpercatinib | [5] |

| 20p | RET G810S mutant | 8.3 | 15-29-fold more potent than selpercatinib | [5] |

| 20p | RET G810C mutant | - | Potent (low nanomolar range) | [5] |

| 2t | c-Met | 2600 (2.6 µM) | - | [2] |

Table 2: In Vivo Efficacy in Xenograft Models

| Compound | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) | Notes | Reference |

| 20j | U-87 MG (glioblastoma) | 12.5 mg/kg | 131% | Superior to Cabozantinib (97% TGI) | [3] |

| 19g | HCT116 (colorectal cancer) | Not specified | Significant tumor inhibition | No apparent toxicity | [4] |

| 20p | Ba/F3-KIF5B-RET (WT) | Not specified | Impressive antitumor potency | - | [5] |

| 20p | Ba/F3-KIF5B-RET (G810R) | Not specified | Impressive antitumor potency | Overcomes selpercatinib resistance | [5] |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Oral Bioavailability (F%) | Clearance (CL) | Reference |

| 8 | Not specified | 12% | 5.0 L/h/kg | [1] |

| 9g | Not specified | 63% | 0.12 L/h/kg | [1] |

| 23a | Not specified | 57.7% | 0.02 L/h/kg | [1] |

| 20p | Not specified | 30.4% | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the pharmacological profiling of the this compound series.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against target kinases.

Objective: To quantify the potency of a compound in inhibiting the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., MET, FGFR4, RET)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well plates

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Enzyme Addition: Dilute the recombinant kinase to the desired concentration in kinase assay buffer and add it to each well.

-

Reaction Initiation: Prepare a mixture of the kinase-specific substrate and ATP in the assay buffer. Add this mixture to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced. A reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

HTRF® (Homogeneous Time-Resolved Fluorescence): This assay typically uses a biotinylated substrate and a europium-labeled anti-phospho-antibody.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of test compounds on the proliferation of cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., U-87 MG, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of test compounds in a mouse xenograft model.

Objective: To assess the in vivo antitumor activity of a compound.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line for implantation

-

Test compound formulated in a suitable vehicle

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (length × width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Pharmacokinetic Studies

This protocol describes a typical procedure for determining the pharmacokinetic profile of a test compound in rodents.

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Materials:

-

Rodents (e.g., mice or rats)

-

Test compound formulated for the intended route of administration (e.g., oral, intravenous)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Compound Administration: Administer the test compound to the animals at a specific dose. For oral bioavailability studies, one group receives the compound orally, and another receives it intravenously.

-

Blood Sampling: Collect blood samples at various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%)

-

Mandatory Visualizations

Signaling Pathways

Caption: Simplified MET Signaling Pathway and Inhibition.

Caption: FGFR4 Signaling Cascade and Point of Inhibition.

Experimental Workflows

Caption: General Workflow for Pharmacological Profiling.

References

- 1. In vitro kinase assay [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,6-Naphthyridin-4-ol Core: A Privileged Scaffold for Kinase Inhibitor Design - A Technical Guide

Introduction: The Versatile 1,6-Naphthyridine Scaffold